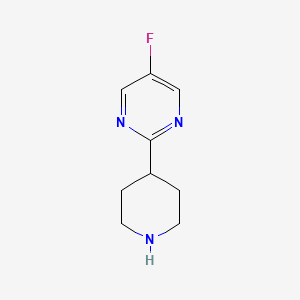
5-Fluoro-2-(piperidin-4-yl)pyrimidine
Overview
Description
“5-Fluoro-2-(piperidin-4-yl)pyrimidine” is a chemical compound with the molecular formula C9H12FN3. It is used in the preparation of potent deoxycytidine kinase inhibitors .
Synthesis Analysis
The synthesis of “this compound” involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . The pyrimidine ring is substituted at position 2 with a fluorine atom and at position 4 with a piperidine ring.Scientific Research Applications
1. Corrosion Inhibition
Piperidine derivatives, including those similar to 5-Fluoro-2-(piperidin-4-yl)pyrimidine, have been studied for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations, focusing on adsorption behaviors and binding energies on metal surfaces (Kaya et al., 2016).
2. Synthesis of Inhibitors
This compound has been used as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors. This involves converting commercially available compounds through several steps, demonstrating its role in creating pharmacologically significant molecules (Zhang et al., 2009).
3. Selective Agonists Development
Derivatives of compounds related to this compound have been investigated for their efficacy as selective agonists for serotonin (5-HT1A) receptors, suggesting their potential in developing treatments for depression and other neurological disorders (Vacher et al., 1999).
4. Ligand Design for Receptors
Fluorination of similar compounds has been explored for designing ligands with high affinity and selectivity for 5-HT1D receptors, influencing oral absorption and bioavailability. This showcases its utility in receptor-targeted drug development (van Niel et al., 1999).
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-(piperidin-4-yl)pyrimidine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and proliferation, making it a key target in the treatment of various cancers .
Mode of Action
This compound interacts with its target by inhibiting the activity of the serine/threonine-protein kinase B-raf . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and proliferation .
Biochemical Pathways
The action of this compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in a variety of cellular functions, including cell growth and survival . By inhibiting the serine/threonine-protein kinase B-raf, this compound disrupts this pathway, leading to altered cell growth and proliferation .
Pharmacokinetics
Piperidine derivatives, which include this compound, are known to exhibit a wide range of biological activities and are used in the production of various drugs . These properties suggest that this compound likely has favorable ADME properties that contribute to its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the serine/threonine-protein kinase B-raf . This inhibition disrupts the PI3K signaling pathway, leading to changes in cell growth and proliferation . These changes can result in the death of cancer cells, thereby contributing to the compound’s anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the efficacy of piperidine derivatives can be influenced by various factors, including the presence of other drugs, the pH of the environment, and the presence of certain enzymes
Future Directions
The future directions for “5-Fluoro-2-(piperidin-4-yl)pyrimidine” could involve further exploration of its potential as a deoxycytidine kinase inhibitor . Additionally, given the broad therapeutic potential of fluorinated pyrimidines , there may be opportunities to investigate its use in other medical applications.
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(piperidin-4-yl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves thymidylate synthase, an enzyme critical for DNA synthesis. The fluorine atom in this compound enhances its binding affinity to thymidylate synthase, leading to the inhibition of this enzyme’s activity . Additionally, this compound has been shown to interact with DNA topoisomerase 1, an enzyme involved in DNA replication and transcription . The interaction with DNA topoisomerase 1 results in the stabilization of the enzyme-DNA complex, thereby preventing the relaxation of supercoiled DNA and inhibiting cell proliferation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and tumor growth . Furthermore, this compound has been shown to alter gene expression by inhibiting RNA and DNA-modifying enzymes, resulting in the suppression of oncogenes and the activation of tumor suppressor genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of thymidylate synthase and DNA topoisomerase 1 . The binding of this compound to thymidylate synthase results in the formation of a stable enzyme-inhibitor complex, thereby blocking the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . Additionally, the interaction with DNA topoisomerase 1 leads to the stabilization of the enzyme-DNA complex, preventing the relaxation of supercoiled DNA and inhibiting DNA replication . These interactions collectively contribute to the antiproliferative and cytotoxic effects of this compound on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to the accumulation of DNA damage and the activation of DNA repair mechanisms . In in vitro and in vivo studies, long-term treatment with this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent anticancer activity with minimal toxicity . At higher doses, this compound can induce toxic effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without inducing severe toxicity . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes metabolic transformation to produce active metabolites that contribute to its anticancer activity . The primary metabolic pathway involves the hydroxylation of the piperidine ring, followed by conjugation with glucuronic acid . These metabolic transformations enhance the solubility and excretion of this compound, thereby reducing its toxicity . Additionally, the interaction with cytochrome P450 enzymes can influence the metabolic flux and levels of various metabolites, further modulating the biological activity of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, this compound can bind to intracellular proteins, such as thymidylate synthase and DNA topoisomerase 1, to exert its biological effects . The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes . These factors collectively determine the localization and accumulation of this compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and RNA-modifying enzymes . The presence of targeting signals and post-translational modifications can direct this compound to specific nuclear compartments, such as the nucleolus and chromatin . These interactions facilitate the inhibition of thymidylate synthase and DNA topoisomerase 1, leading to the suppression of DNA replication and transcription . Additionally, the subcellular localization of this compound can influence its stability and degradation, further modulating its biological activity .
properties
IUPAC Name |
5-fluoro-2-piperidin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMZRTRYVXITLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487989.png)
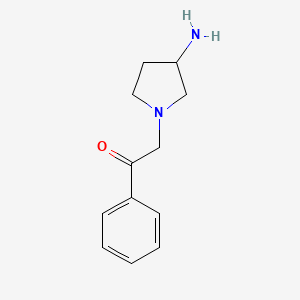
![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)

![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)
![Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487999.png)


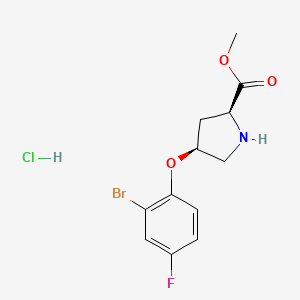
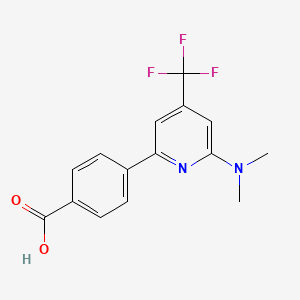
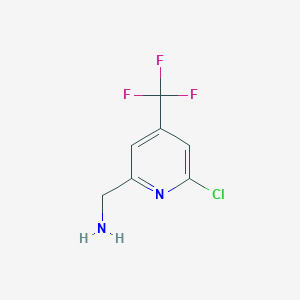
![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)
![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)
